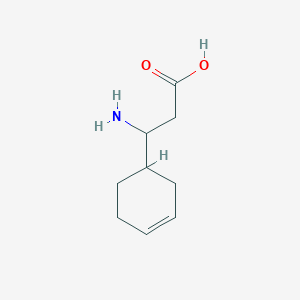

3-氨基-3-(3-环己烯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

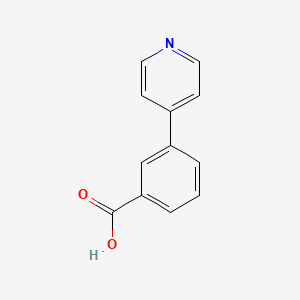

The compound of interest, 3-Amino-3-(3-cyclohexenyl)propanoic acid, is a beta-amino acid derivative that is not directly discussed in the provided papers. However, similar compounds with variations in the aromatic or heteroaromatic substituents have been synthesized and studied for various biological activities and properties. For instance, analogs of phenylpropanoic acid have been explored for their potential as EP3 receptor antagonists, which could have implications in the treatment of conditions like uterine contractions . Additionally, the synthesis of related compounds with furan or thiophene nuclei has been reported, which are of interest due to their yields and the avoidance of unfavorable reactions .

Synthesis Analysis

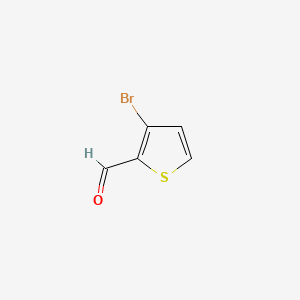

The synthesis of related beta-amino acids typically involves the reduction of oxime derivatives or the cyclopropanation of olefinic precursors. For example, racemic 2-amino-3-(heteroaryl)propanoic acids were synthesized with high yields using zinc dust and formic acid, avoiding hydrogenolysis of bromine on the thiophene nucleus . Another method reported the synthesis of constrained tryptophan analogs through cyclopropanation followed by deprotection . These methods could potentially be adapted for the synthesis of 3-Amino-3-(3-cyclohexenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of beta-amino acids and their analogs has been characterized using techniques like X-ray crystallography. For instance, the crystal structure of a related anti-ulcer agent revealed a rigid bent-rod-like conformation, with molecules dimerized through hydrogen bonding . Similarly, the vibrational and electronic structure of 3-Amino-3-(4-fluorophenyl)propionic acid was studied using DFT and spectroscopic methods, revealing intra- and intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of beta-amino acids often involves their amino and carboxylic functional groups. For example, the synthesis of GABA B receptor antagonists involved the formation of chlorinated carboxylic, phosphonic, and sulfonic acids, demonstrating the versatility of the amino acid backbone in generating various derivatives . The reactivity of these functional groups could be explored for 3-Amino-3-(3-cyclohexenyl)propanoic acid to generate novel compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acids are influenced by their molecular structure and the nature of their substituents. The crystal structure analysis of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid revealed the importance of hydrogen bonding in stabilizing the crystal structure . These properties, including solubility, melting point, and stability, would need to be characterized for 3-Amino-3-(3-cyclohexenyl)propanoic acid to understand its potential applications.

科学研究应用

合成和化学性质

四氢吡咯喹啉衍生物的合成:3-氨基-3-(3-环己烯基)丙酸在四氢吡咯喹啉衍生物的合成中被使用,展示了它作为有机合成中多功能的构建块的作用 (Elkholy & Morsy, 2006)。

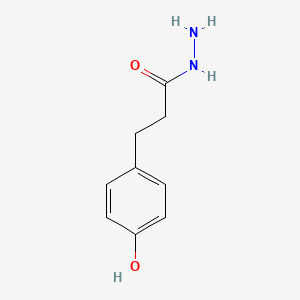

缓蚀性能:从氨基酸衍生的席夫碱,包括3-巯基-2-(((E)-3-苯基烯基)氨基)丙酸,对酸性溶液中的低碳钢表现出优秀的缓蚀性能 (Gupta et al., 2016)。

高效液相色谱对映体分离:它已被用于高效液相色谱对映体分离N-保护的不寻常β-氨基酸,表明其在手性分离技术中的重要性 (Péter, 2002)。

生物和药物应用

抗菌活性:使用这种化合物合成的某些衍生物显示出显著的抗菌活性,暗示了在新型抗菌剂开发中的潜在应用 (Elkholy & Morsy, 2006)。

抗肿瘤活性:研究表明,从3-氨基-3-(3-环己烯基)丙酸衍生的环状化合物显示出中等抗肿瘤活性,暗示了在癌症治疗或研究中的潜在用途 (Guan et al., 2001)。

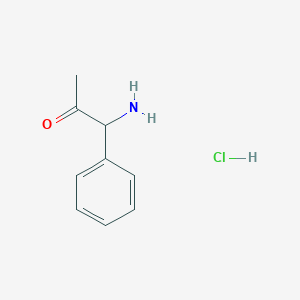

对映纯化合物合成:它被用于生物催化过程中生产对映纯化合物,在药物合成中至关重要 (Li et al., 2013)。

材料科学和分析化学应用

缓蚀剂的合成:该化合物的衍生物被用于合成新型缓蚀剂,展示了它在材料科学中的重要性 (Srivastava et al., 2017)。

脂溶性确定模型:它参与开发模型以确定衍生物的脂溶性,这在药物设计和药代动力学中至关重要 (Tubić et al., 2017)。

安全和危害

属性

IUPAC Name |

3-amino-3-cyclohex-3-en-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-2,7-8H,3-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMZPKFSMUMBRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377437 |

Source

|

| Record name | 3-amino-3-(3-cyclohexenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-cyclohexenyl)propanoic acid | |

CAS RN |

40125-69-7 |

Source

|

| Record name | 3-amino-3-(3-cyclohexenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)